4-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine
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Overview
Description
4-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. This precursor is then subjected to sulfonylation and subsequent morpholine ring formation under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chloro-2,4-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine
- 4-((3-Methoxy-2,4-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine
- 4-((3-Chloro-6-methoxyphenyl)sulfonyl)-2,6-dimethylmorpholine
Uniqueness
4-((3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine is unique due to the presence of both chloro and methoxy substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-9-6-13(20-5)15(12(4)14(9)16)22(18,19)17-7-10(2)21-11(3)8-17/h6,10-11H,7-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRANVWJEQAQHLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2C)Cl)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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